molecular formula C17H20N2O5S2 B2652386 2-(4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide CAS No. 1706054-23-0

2-(4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide

Cat. No. B2652386
CAS RN: 1706054-23-0
M. Wt: 396.48
InChI Key: RLTMIHHRBYDMKK-UHFFFAOYSA-N
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Description

2-(4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide, also known as compound 1, is a synthetic compound that has been studied for its potential use in scientific research.

Scientific Research Applications

Gastroprotective and Anti-Ulcer Agents

Research has explored derivatives of 2-(4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide for their potential in treating ulcers. A specific study focused on N-(phenoxypropyl)acetamide derivatives with a thioether moiety, which exhibited potent gastroprotective activity and are considered as novel anti-ulcer drugs with dual action: gastric anti-secretory and gastroprotective activities (Sekine et al., 1998). Similarly, another study found that certain 2-furfurylsulfinyl acetamide derivatives demonstrated significant histamine H2 receptor antagonistic activity and gastroprotective action, emphasizing the importance of the furfurylthio or furfurylsulfinyl group for gastroprotection (Hirakawa et al., 1998).

Antimicrobial Applications

Compounds incorporating the sulfamoyl moiety, similar to this compound, have been synthesized and evaluated for their antimicrobial properties. These novel heterocyclic compounds have shown promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Darwish et al., 2014).

Anticancer Activity

Derivatives of this compound have been investigated for their anticancer properties. One study focused on the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which were tested for anticancer activity, revealing potent and selective cytotoxic effects against certain leukemia cell lines (Horishny et al., 2021).

Anti-Inflammatory and Antinociceptive Properties

Some studies have also explored the anti-inflammatory and antinociceptive potential of this compound derivatives. The synthesis and evaluation of novel benzophenone-thiazole derivatives, for instance, demonstrated promising antiproliferative effects through translational VEGF-A inhibition, indicating their potential use in managing inflammation and pain (Prashanth et al., 2014).

properties

IUPAC Name

2-[4-[[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c18-17(20)12-24-13-3-5-14(6-4-13)26(21,22)19-8-7-16(25-11-9-19)15-2-1-10-23-15/h1-6,10,16H,7-9,11-12H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTMIHHRBYDMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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